

# N,N-Diformylmescaline: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | N,N-Diformylmescaline |           |
| Cat. No.:            | B10854090             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of **N,N-Diformylmescaline**, a novel analog of mescaline. The document details its initial identification in Queensland, Australia, and presents a plausible synthetic pathway derived from available literature. While specific quantitative data from primary research is not publicly available, this guide includes structured tables outlining the expected analytical results from Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR). Furthermore, a proposed metabolic and signaling pathway is visualized, highlighting its potential role as a prodrug to the serotonergic psychedelic, mescaline. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of forensic science, pharmacology, and drug development.

## **Discovery and Identification**

**N,N-Diformylmescaline**, also known by its IUPAC name N-formyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]formamide, is a phenethylamine derivative and a structural analog of the classic psychedelic, mescaline.[1] Its first identification was reported in two unrelated seizures in Queensland, Australia.[2] The initial analysis of the seized substance suggested the presence of a novel psychoactive substance, prompting a more detailed chemical investigation.



Subsequent characterization using advanced analytical techniques, including GC-MS, NMR, and FTIR, confirmed the structure as **N,N-Diformylmescaline**.[2] Further studies on the compound's stability revealed its susceptibility to degradation under both acidic and basic conditions, initially breaking down into N-formylmescaline and subsequently to mescaline.[1][2] This chemical instability has led to the hypothesis that **N,N-Diformylmescaline** may function as a prodrug for mescaline in vivo.[1][2]

# **Physicochemical Properties**

A summary of the key physicochemical properties of **N,N-Diformylmescaline** is presented in Table 1.

Table 1: Physicochemical Properties of N,N-Diformylmescaline

| Property          | Value                                                         | Source                   |
|-------------------|---------------------------------------------------------------|--------------------------|
| Molecular Formula | C13H17NO5                                                     | PubChem CID 168310590[3] |
| Molar Mass        | 267.28 g/mol                                                  | PubChem CID 168310590[3] |
| IUPAC Name        | N-formyl-N-[2-(3,4,5-<br>trimethoxyphenyl)ethyl]formam<br>ide | PubChem CID 168310590[3] |
| SMILES            | COC1=CC(=CC(=C1OC)OC)C<br>CN(C=O)C=O                          | PubChem CID 168310590[3] |
| InChIKey          | ONCGKRHDZQPRFG-<br>UHFFFAOYSA-N                               | PubChem CID 168310590[3] |

# Synthesis of N,N-Diformylmescaline

The first synthesis of **N,N-Diformylmescaline** was devised to confirm the identity of the substance found in the seizures.[2] The reported synthesis is a three-step process starting from 3,4,5-trimethoxyphenylacetic acid.[2] While the detailed experimental protocol from the primary literature is not publicly available, a plausible synthetic route is outlined below. This proposed protocol is based on established organic chemistry principles for the synthesis of phenethylamines and subsequent N-formylation.



## **Proposed Experimental Protocol**

Step 1: Amidation of 3,4,5-trimethoxyphenylacetic acid

- To a solution of 3,4,5-trimethoxyphenylacetic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)).
- Stir the mixture at room temperature for a specified period to form the activated ester.
- Introduce a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like triethylamine) to the reaction mixture.
- Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any solid byproducts and concentrate the filtrate under reduced pressure.
- Purify the resulting crude amide by recrystallization or column chromatography to yield 2-(3,4,5-trimethoxyphenyl)acetamide.

#### Step 2: Reduction of the Amide to Mescaline

- In a dry, inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride (LiAlH4)) in a dry ethereal solvent (e.g., tetrahydrofuran (THF)).
- Slowly add a solution of 2-(3,4,5-trimethoxyphenyl)acetamide in the same solvent to the reducing agent suspension at a controlled temperature (typically 0 °C).
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.
- Cool the reaction mixture and carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.
- Filter the resulting mixture and extract the aqueous layer with an organic solvent.



 Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain mescaline.

#### Step 3: N,N-Diformylation of Mescaline

- Dissolve the synthesized mescaline in a suitable formylating agent, which can be a mixture of formic acid and acetic anhydride, or another suitable reagent.
- Heat the reaction mixture under controlled conditions to promote the diformylation of the primary amine.
- Monitor the progress of the reaction by TLC.
- Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure to yield crude N,N-Diformylmescaline.
- Due to the reported instability of the final product, purification should be approached with care, potentially using rapid chromatographic techniques with a non-polar eluent system.

## **Synthesis Workflow Diagram**



Click to download full resolution via product page

Proposed three-step synthesis of **N,N-Diformylmescaline**.

# **Analytical Characterization**

The following tables summarize the expected quantitative data from the analytical characterization of **N,N-Diformylmescaline**. It is important to note that the specific data from the primary literature is not publicly available; therefore, these tables are illustrative of the expected results based on the compound's structure.



## **Gas Chromatography-Mass Spectrometry (GC-MS) Data**

Table 2: Expected GC-MS Data for N,N-Diformylmescaline

| Parameter          | Expected Value/Observation                                                                          | Significance                                                                                   |
|--------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Retention Time     | Dependent on GC column and conditions                                                               | Unique identifier under specific chromatographic conditions.                                   |
| Molecular Ion (M+) | m/z 267                                                                                             | Corresponds to the molecular weight of the compound.                                           |
| Key Fragment Ions  | Expected fragments from the loss of formyl groups (CHO), and cleavage of the ethylamine side chain. | Provides structural information and a characteristic fragmentation pattern for identification. |

## **Nuclear Magnetic Resonance (NMR) Spectroscopy Data**

Table 3: Expected <sup>1</sup>H NMR Data for **N,N-Diformylmescaline** (in CDCl<sub>3</sub>)



| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Significance                                              |
|--------------------------|--------------|-------------|------------|-----------------------------------------------------------|
| ~8.2                     | S            | 2H          | -N(CHO)2   | Protons of the two formyl groups.                         |
| ~6.4                     | S            | 2H          | Ar-H       | Aromatic protons.                                         |
| ~3.8                     | S            | 9H          | -ОСН₃      | Protons of the three methoxy groups.                      |
| ~3.6                     | t            | 2H          | -CH2-N     | Methylene<br>protons adjacent<br>to the nitrogen.         |
| ~2.9                     | t            | 2H          | Ar-CH2-    | Methylene<br>protons adjacent<br>to the aromatic<br>ring. |

Table 4: Expected <sup>13</sup>C NMR Data for **N,N-Diformylmescaline** (in CDCl<sub>3</sub>)



| Chemical Shift (δ) / ppm | Assignment           | Significance                                    |
|--------------------------|----------------------|-------------------------------------------------|
| ~163                     | -N(CHO)2             | Carbonyl carbons of the formyl groups.          |
| ~153                     | Ar-C-O               | Aromatic carbons attached to methoxy groups.    |
| ~137                     | Ar-C                 | Quaternary aromatic carbon.                     |
| ~105                     | Ar-CH                | Aromatic carbons with attached protons.         |
| ~61                      | -OCH₃ (para)         | Carbon of the para-methoxy group.               |
| ~56                      | -OCH₃ (meta)         | Carbons of the meta-methoxy groups.             |
| ~48                      | -CH <sub>2</sub> -N  | Methylene carbon adjacent to the nitrogen.      |
| ~33                      | Ar-CH <sub>2</sub> - | Methylene carbon adjacent to the aromatic ring. |

# Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 5: Expected FTIR Data for N,N-Diformylmescaline



| Wavenumber<br>(cm <sup>-1</sup> ) | Vibration   | Functional Group | Significance                                                           |
|-----------------------------------|-------------|------------------|------------------------------------------------------------------------|
| ~2940, 2840                       | C-H stretch | Aliphatic        | Indicates the presence of CH <sub>2</sub> and CH <sub>3</sub> groups.  |
| ~1680                             | C=O stretch | Amide (formyl)   | Strong absorption characteristic of the carbonyl in the formyl groups. |
| ~1590, 1500                       | C=C stretch | Aromatic         | Indicates the presence of the benzene ring.                            |
| ~1240, 1120                       | C-O stretch | Aryl ether       | Strong absorptions characteristic of the methoxy groups.               |
| ~1125                             | C-N stretch | Amine            | Indicates the C-N bond of the ethylamine backbone.                     |

# **Proposed Biological Activity and Signaling Pathway**

As **N,N-Diformylmescaline** is hypothesized to be a prodrug of mescaline, its primary biological activity is likely mediated through its in vivo conversion to mescaline. Mescaline is a well-known psychedelic compound that primarily exerts its effects through agonism of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).

### **Proposed Metabolic and Signaling Pathway**

The proposed pathway involves the initial hydrolysis of the diformyl groups to yield mescaline, which then acts as an agonist at the 5-HT2A receptor. This activation of the 5-HT2A receptor is thought to initiate a downstream signaling cascade that results in the characteristic psychedelic effects.





Click to download full resolution via product page

Proposed metabolic conversion and subsequent 5-HT2A signaling.



#### Conclusion

**N,N-Diformylmescaline** represents a novel derivative of mescaline with potential implications for both forensic science and pharmacology. Its discovery highlights the ongoing emergence of new psychoactive substances. While detailed experimental data remains within the primary scientific literature, this guide provides a foundational understanding of its synthesis, expected analytical profile, and proposed mechanism of action. Further research is necessary to fully elucidate the pharmacological and toxicological properties of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. N,N-Diformylmescaline Wikipedia [en.wikipedia.org]
- 2. N,N-Diformylmescaline: A novel analogue of mescaline detected in Queensland PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Diformylmescaline | C13H17NO5 | CID 168310590 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,N-Diformylmescaline: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854090#discovery-and-first-synthesis-of-n-n-diformylmescaline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com